ethyl (2Z)-2-[(2-iodobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(2-iodobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a 2-iodobenzoyl imino group, methyl groups at positions 3 and 4, and an ethyl ester at position 3. Its synthesis typically involves cyclocondensation reactions, often employing β-keto esters and substituted thioureas or related precursors under mild, catalyst-free conditions .
Properties
IUPAC Name |
ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDOPJLBZPLDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2I)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties, which can influence their bioavailability.
Biological Activity
Chemical Structure and Properties
Ethyl (2Z)-2-[(2-iodobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be described structurally as follows:
- Molecular Formula : C13H14N2O3S
- Molecular Weight : 278.33 g/mol
- IUPAC Name : this compound
The presence of the thiazole ring and the iodobenzoyl moiety suggests a potential for various biological interactions.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazides with appropriate carbonyl compounds. For this specific compound, the synthetic pathway may include:
- Formation of Thiazole Ring : Reaction of thiosemicarbazide with α-haloketones.
- Introduction of Iodobenzoyl Group : Coupling with iodobenzoyl chloride to introduce the iodobenzoyl moiety.
- Carboxylate Formation : Esterification with ethyl chloroacetate.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on related thiazoles demonstrated significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line Tested | GI50 (nM) |
|---|---|---|
| 3a | MCF-7 | 37 |
| 3c | A549 | 54 |
| 3f | HT29 | 46 |
| Erlotinib | MCF-7 | 33 |
The compound's ability to inhibit cell proliferation suggests that it may act through targeting key signaling pathways involved in cancer progression, such as EGFR and BRAF V600E inhibition .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit EGFR and BRAF V600E kinases, which are critical in many cancers.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been observed in related thiazole compounds.
Case Studies
Several case studies have investigated the biological activity of thiazole derivatives:
- Study on Thiazole Derivatives : A series of thiazoles were synthesized and evaluated for their cytotoxicity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). The most potent derivative exhibited IC50 values lower than reference drugs .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds towards target proteins like EGFR and BRAF V600E, revealing promising docking scores that correlate with high biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Thiazole derivatives with variations in substituents and core structures exhibit distinct physicochemical and biological properties. Key structural analogs include:
Notes:
- Synthetic Efficiency : The target compound shares a one-pot synthesis route with 1a , avoiding traditional multi-step methods requiring halogenated intermediates . Its yield (~75–80%) is comparable to simpler analogs, highlighting the robustness of the catalyst-free approach.
- Structural Impact : The 2-iodobenzoyl group introduces steric bulk and electron-withdrawing effects, which may influence crystallinity and intermolecular interactions compared to ethyl or methoxy substituents .
Pharmacological Activity
- Cardiotropic Activity : Analogs like the 4-methoxyphenyl derivative exhibit potent cardiotropic effects, likely due to hydrogen-bonding interactions between the methoxy group and cardiac ion channels . The iodine atom in the target compound could enhance lipophilicity and membrane permeability, though its specific activity remains uncharacterized.
- Antimicrobial Potential: Thiazole derivatives with electron-deficient aromatic groups (e.g., nitro or halogens) often show antimicrobial properties. The 2-iodobenzoyl group may synergize with the thiazole core to inhibit bacterial enzymes, as seen in cefiderocol-like cephalosporins .
Crystallographic and Computational Insights
- Hydrogen Bonding : Unlike methoxy or methylpiperazine analogs, the iodine atom in the target compound may participate in halogen bonding, altering crystal packing compared to hydrogen-bond-dominated structures .
- Ring Puckering: The 2,3-dihydrothiazole ring adopts a non-planar conformation, with puckering parameters similar to those of five-membered heterocycles analyzed via Cremer-Pople coordinates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl (2Z)-2-[(2-iodobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 2-aminothiazol-4(5H)-one derivatives and formyl-substituted precursors. A reflux in acetic acid with sodium acetate as a catalyst (3–5 hours) is a common approach . Optimization involves adjusting molar ratios (e.g., 1.0 equiv of aminothiazolone to 1.1 equiv of formyl precursor), controlling reflux duration, and recrystallizing from DMF/acetic acid mixtures to enhance purity . Monitoring reaction progress via TLC or HPLC is advised.
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O, C=N stretches).
- NMR (¹H and ¹³C) to verify stereochemistry (Z-configuration) and substituent positions .
- Elemental analysis to validate calculated vs. experimental C/H/N/S percentages, with discrepancies ≤0.4% indicating purity .
- X-ray crystallography (if crystalline) for absolute configuration confirmation .
Advanced Research Questions
Q. How can researchers address discrepancies between calculated and experimental elemental analysis data for this compound?
- Methodological Answer : Discrepancies may arise from incomplete purification or solvent retention. Recrystallization protocols (e.g., using DMF/acetic acid) should be repeated, and thermogravimetric analysis (TGA) can identify residual solvents . If inconsistencies persist, high-resolution mass spectrometry (HRMS) can validate molecular ion peaks .
Q. What strategies are effective in modifying the thiazole ring substituents to enhance biological activity while maintaining structural integrity?
- Methodological Answer : Systematic substitution at the 2-iodobenzoyl or 3,4-dimethyl positions can be explored. For example:
- Replace iodine with other halogens (e.g., Br, Cl) to study electronic effects .
- Introduce electron-withdrawing groups (e.g., nitro) to the benzoyl ring to modulate reactivity .
- Use Suzuki coupling or click chemistry for aryl/heteroaryl additions . Biological assays (e.g., enzyme inhibition) should follow OECD guidelines for reproducibility .
Q. How should experimental designs be structured to evaluate the environmental impact and degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach:
- Laboratory studies : Measure hydrolysis rates (pH 4–9), photolysis under UV-Vis light, and soil adsorption coefficients (Koc) .
- Ecosystem modeling : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in water-sediment systems .
- Toxicokinetics : Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS .
Q. What methodological approaches are recommended for analyzing contradictory spectral data (e.g., NMR or IR) during characterization?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting) may arise from dynamic processes (e.g., tautomerism). Techniques include:
- Variable-temperature NMR to identify conformational changes .
- 2D NMR (COSY, NOESY) to resolve overlapping signals .
- Comparative analysis with structurally analogous compounds (e.g., ethyl 5-(4-chlorophenyl)-thiazolo[3,2-a]pyrimidine derivatives) .
Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts often form via competing cyclization or oxidation. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
